molecular formula C24H16N2O3S2 B12577389 N-{4-Nitro-2,5-bis[(4-sulfanylphenyl)ethynyl]phenyl}acetamide CAS No. 355022-71-8

N-{4-Nitro-2,5-bis[(4-sulfanylphenyl)ethynyl]phenyl}acetamide

Cat. No.: B12577389
CAS No.: 355022-71-8
M. Wt: 444.5 g/mol
InChI Key: NZKZKAFGQMUTNN-UHFFFAOYSA-N
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Description

N-{4-Nitro-2,5-bis[(4-sulfanylphenyl)ethynyl]phenyl}acetamide is a complex organic compound characterized by its unique structure, which includes nitro, sulfanyl, and ethynyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The final step involves the attachment of sulfanyl groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-Nitro-2,5-bis[(4-sulfanylphenyl)ethynyl]phenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfonyl groups under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ethynyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfonyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-{4-Nitro-2,5-bis[(4-sulfanylphenyl)ethynyl]phenyl}acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N-{4-Nitro-2,5-bis[(4-sulfanylphenyl)ethynyl]phenyl}acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfanyl groups can form disulfide bonds with thiol-containing proteins, affecting their function. The ethynyl groups can participate in covalent bonding with nucleophilic sites in biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-Nitro-2,5-bis[(4-sulfanylphenyl)ethynyl]phenyl}acetamide is unique due to its combination of nitro, sulfanyl, and ethynyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.

Properties

CAS No.

355022-71-8

Molecular Formula

C24H16N2O3S2

Molecular Weight

444.5 g/mol

IUPAC Name

N-[4-nitro-2,5-bis[2-(4-sulfanylphenyl)ethynyl]phenyl]acetamide

InChI

InChI=1S/C24H16N2O3S2/c1-16(27)25-23-14-20(9-3-18-6-12-22(31)13-7-18)24(26(28)29)15-19(23)8-2-17-4-10-21(30)11-5-17/h4-7,10-15,30-31H,1H3,(H,25,27)

InChI Key

NZKZKAFGQMUTNN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)C#CC2=CC=C(C=C2)S)[N+](=O)[O-])C#CC3=CC=C(C=C3)S

Origin of Product

United States

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